(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide

Description

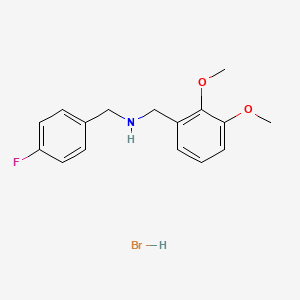

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a synthetic amine derivative characterized by a benzylamine core substituted with 2,3-dimethoxy and 4-fluoro benzyl groups, coupled with a hydrobromic acid counterion. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzylamine derivatives, particularly those targeting viral enzymes or neurotransmitter receptors. The hydrobromide salt form improves solubility and crystallinity, facilitating purification and formulation .

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLQYZRDPEZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide typically involves the reaction of 2,3-dimethoxybenzylamine with 4-fluorobenzyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Medicinal Chemistry: Used in the development of new pharmaceutical compounds.

Drug Development: Acts as an intermediate in the synthesis of potential drug candidates.

Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzylamine Hydrobromide Derivatives

Key Observations :

- Para- vs. Ortho-Fluorine : The 4-fluoro group in the target compound enhances electronic effects without significant steric interference, unlike the 2-fluoro analogue, which may disrupt binding in sterically sensitive targets .

Salt Form Impact: Hydrobromide vs. Hydrochloride

Hydrobromide salts generally exhibit higher molecular weights and slightly lower solubility in polar solvents compared to hydrochlorides. For example, (2,4-dimethoxybenzyl)(4-fluorobenzyl)amine hydrochloride (MW 353.24) has better aqueous solubility than its hydrobromide counterpart, which may influence bioavailability in drug formulations .

Biological Activity

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features two methoxy groups and a fluorobenzyl moiety, which may enhance its lipophilicity and receptor binding capabilities. The hydrobromide salt form improves solubility, facilitating biological assays. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological activities, particularly in neuropharmacology and oncology. Its interactions with serotonin receptors, specifically the 5-HT2A receptor, are of particular interest due to their implications in mood regulation and cancer treatment.

Table 1: Biological Activities of this compound

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, altering their activity. For example, its interaction with the 5-HT2A receptor may lead to enhanced serotonergic signaling, which is crucial in treating depression and anxiety disorders. Additionally, studies suggest that it may inhibit certain enzymes involved in tumor progression.

Case Studies

- Neuropharmacological Effects : A study demonstrated that derivatives of this compound exhibited increased binding affinity for the 5-HT2A receptor compared to their analogs without the methoxy groups. This suggests potential therapeutic applications in treating mood disorders .

- Anticancer Research : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In laboratory tests, it demonstrated significant inhibition against several bacterial strains, indicating potential as a therapeutic agent against infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.